Barium dichromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

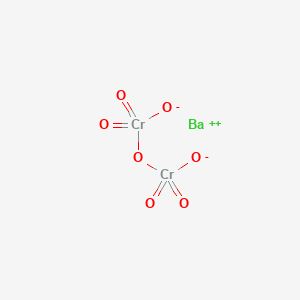

IUPAC Name |

barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZMKLTBNIIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCr2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-01-5 | |

| Record name | Barium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Barium dichromate synthesis from barium chloride and potassium dichromate

An In-depth Technical Guide to the Synthesis of Barium Dichromate from Barium Chloride and Potassium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BaCr₂O₇) is an inorganic compound with applications as an oxidizing agent in organic synthesis and as a component in pyrotechnic compositions.[1] Its synthesis via the reaction of barium chloride (BaCl₂) and potassium dichromate (K₂Cr₂O₇) is a classic example of a precipitation reaction complicated by a competing chemical equilibrium. This technical guide provides a comprehensive overview of the chemical principles, a generalized experimental protocol, and an analysis of the critical parameters governing the synthesis.

Core Chemical Principles

The direct synthesis of this compound is based on a double displacement reaction in an aqueous solution. However, the success of the synthesis is critically dependent on managing the aqueous equilibrium between dichromate and chromate ions.

The Primary Reaction

The theoretical reaction for the formation of this compound is a straightforward metathesis:

BaCl₂(aq) + K₂Cr₂O₇(aq) → BaCr₂O₇(s) + 2 KCl(aq)[2][3]

The Chromate-Dichromate Equilibrium

In an aqueous solution, the dichromate ion (Cr₂O₇²⁻, orange) exists in equilibrium with the chromate ion (CrO₄²⁻, yellow). This equilibrium is highly sensitive to pH:

Cr₂O₇²⁻(aq) + H₂O(l) ⇌ 2 CrO₄²⁻(aq) + 2 H⁺(aq)[4]

-

In neutral or basic conditions: The equilibrium shifts to the right, favoring the formation of chromate ions (CrO₄²⁻).

-

In acidic conditions: The addition of an acid (H⁺) shifts the equilibrium to the left, favoring the formation of dichromate ions (Cr₂O₇²⁻).[4]

The Challenge of Competing Precipitation

The primary obstacle in this synthesis is the significant difference in solubility between barium chromate and this compound. Barium chromate (BaCrO₄) is substantially less soluble in water than this compound (BaCr₂O₇).[5][6][7]

Consequently, if a solution of barium chloride is added to a neutral solution of potassium dichromate, the small concentration of chromate ions present in the equilibrium will preferentially react with the barium ions, leading to the precipitation of the highly insoluble yellow barium chromate (BaCrO₄) instead of the desired this compound.[5][8][9]

To successfully synthesize this compound, the reaction must be carried out in an acidic medium. The addition of an acid suppresses the concentration of chromate ions, ensuring that the dichromate ion is the predominant species available to react with barium ions.[1][10]

Diagrams of Reaction and Workflow

The following diagrams illustrate the core chemical reaction and a generalized workflow for the synthesis.

Caption: Chemical reaction pathway for this compound synthesis.

Caption: Generalized experimental workflow for precipitation synthesis.

Generalized Experimental Protocol

This protocol describes a generalized method for the synthesis of this compound. Exact concentrations and volumes should be optimized based on the desired yield and scale.

4.1 Materials and Reagents

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Potassium dichromate (K₂Cr₂O₇)

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃), dilute

-

Distilled or deionized water

-

Acetone (for washing)

4.2 Procedure

-

Preparation of Reactant Solutions:

-

Prepare a saturated or near-saturated aqueous solution of potassium dichromate.

-

Slowly add dilute hydrochloric or nitric acid to the potassium dichromate solution while stirring until the solution is distinctly acidic. This ensures the dichromate ion is the predominant species.

-

Prepare a separate aqueous solution of barium chloride.

-

-

Precipitation:

-

Gently heat both solutions to approximately 50-60°C.

-

Slowly add the barium chloride solution dropwise to the acidified potassium dichromate solution under constant, vigorous stirring.

-

The formation of a brownish-red crystalline precipitate of this compound should be observed.

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Remove the beaker from heat and allow it to cool to room temperature. Further cooling in an ice bath can maximize precipitation.

-

Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel.

-

Wash the collected precipitate several times with small volumes of cold distilled water to remove soluble impurities like KCl.

-

Perform a final wash with acetone to facilitate drying.

-

-

Drying:

-

Carefully transfer the filter cake to a watch glass or evaporating dish.

-

Dry the product in a desiccator over a suitable drying agent or in a temperature-controlled oven at a low temperature (e.g., 100-110°C) to yield the anhydrous brownish-red this compound.[11]

-

4.3 Safety Precautions

-

All chromium(VI) compounds, including potassium dichromate and this compound, are highly toxic and carcinogenic.[12]

-

Always handle these chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or contact with skin.

Data Presentation: Optimizing Reaction Parameters (Illustrative Example)

The following table summarizes data from a study on the preparation of barium chromate by mixing solutions of barium chloride and sodium chromate.[13] This data demonstrates the impact of reactant concentration, pH, and stirring speed on the final product yield.

| Parameter | Condition A | Condition B (Optimal) | Condition C | Condition D | Condition E |

| Reactant Molarity | 0.1 M | 0.3 M | 0.5 M | 0.7 M | 0.9 M |

| Temperature | 25°C | 25°C | 25°C | 25°C | 25°C |

| pH | 7 | 7 | 7 | 7 | 7 |

| Stirring | None | None | None | None | None |

| Percentage Yield (%) | 86% | 93% | 91% | 85% | 90% |

Data adapted from a study on Barium Chromate synthesis.[13]

This empirical data highlights that an optimal reactant concentration exists for maximizing yield in a precipitation reaction. For the synthesis of this compound, a similar systematic approach of varying parameters such as reactant concentration, temperature, and pH would be necessary to determine the optimal conditions for maximum yield and purity.[1]

Conclusion

The synthesis of this compound from barium chloride and potassium dichromate is a feasible but nuanced process. The key to a successful synthesis lies in overcoming the competing precipitation of the more insoluble barium chromate. This is achieved by conducting the reaction in an acidic environment to shift the chromate-dichromate equilibrium in favor of the dichromate species. While a generalized protocol can be established, researchers must undertake systematic optimization of key reaction parameters to achieve high yield and purity of the final product. Strict adherence to safety protocols is mandatory due to the hazardous nature of hexavalent chromium compounds.

References

- 1. This compound | 13477-01-5 | Benchchem [benchchem.com]

- 2. webqc.org [webqc.org]

- 3. BaCl2 + K2Cr2O7 → BaCr2O7 + 2 KCl - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. youtube.com [youtube.com]

- 5. digipac.ca [digipac.ca]

- 6. Solved Explain the reasons for the equilibrium shifts | Chegg.com [chegg.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy this compound | 10031-16-0 [smolecule.com]

- 13. researchgate.net [researchgate.net]

Barium Dichromate: A Technical Overview of its Chemical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to barium dichromate, a chemical compound with applications in various research fields. It details its chemical and physical properties, provides protocols for its synthesis and analysis, and outlines its key chemical reactions.

Core Chemical and Physical Properties

This compound (BaCr₂O₇) is an inorganic compound that appears as brownish-red needles or crystalline masses.[1][2] The dihydrate form, BaCr₂O₇·2H₂O, crystallizes as slender, yellowish-brown rhombic prisms.[3] While it is soluble in acids, it undergoes decomposition in water.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 13477-01-5 (anhydrous) | [1][2][4][5][6] |

| 10031-16-0 (dihydrate) | [7] | |

| Molecular Formula | BaCr₂O₇ | [2][4][6][8] |

| Molecular Weight | 353.31 g/mol | [4][8] |

| Physicochemical Property | Value | Reference |

| Appearance | Brownish-red needles or crystalline masses | [1][2] |

| Solubility | Soluble in acids, decomposed by water | [1][2][3] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Complexity | 194 | [5][8] |

| LogP | -0.78120 | [5] |

| Polar Surface Area | 123.63 Ų | [5] |

Chemical Synthesis and Reactions

The synthesis of this compound is primarily achieved through precipitation from an aqueous solution under acidic conditions. This is due to the chemical equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, which shifts towards the dichromate form in the presence of acid.

Signaling Pathway of Chromate-Dichromate Equilibrium

Caption: Chemical equilibrium between chromate and dichromate ions.

Key Chemical Reactions

-

Reaction with Bases: When treated with an alkaline solution, this compound converts to barium chromate.[7] BaCr₂O₇ + 2NaOH → 2BaCrO₄ + 2Na⁺ + H₂O[7]

-

Decomposition in Water: this compound is decomposed by water, yielding barium chromate.[3]

-

Acidic Dissolution: In acidic environments, it dissociates into barium ions and dichromate ions.[7] BaCr₂O₇ + 2H⁺ → Ba²⁺ + Cr₂O₇²⁻ + H₂O[7]

-

Oxidation Reactions: In non-aqueous media, this compound functions as an oxidizing agent, for instance, converting alcohols to aldehydes or ketones.[7]

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a general method for the synthesis of this compound by reacting a soluble barium salt with a dichromate salt under acidic conditions.[4]

Materials:

-

Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

-

Potassium dichromate (K₂Cr₂O₇)

-

Dilute nitric acid (HNO₃) or hydrochloric acid (HCl)

-

Distilled water

-

Beakers, graduated cylinders, stirring rod, filtration apparatus (e.g., Büchner funnel), filter paper

Methodology:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of barium chloride or barium nitrate in a beaker with distilled water.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of potassium dichromate in distilled water.

-

-

Acidification: Slowly add dilute nitric acid or hydrochloric acid to the potassium dichromate solution while stirring until the solution's pH is acidic. The color should be a distinct orange-red, indicating the predominance of the dichromate ion.

-

Precipitation: While stirring vigorously, slowly add the barium salt solution to the acidified potassium dichromate solution. A brownish-red precipitate of this compound will form.

-

Digestion: Gently heat the mixture while stirring for a short period. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.

-

Filtration and Washing: Allow the precipitate to settle, then separate it from the supernatant by filtration using a Büchner funnel. Wash the precipitate several times with small portions of distilled water to remove any soluble impurities. Note that excessive washing may lead to decomposition.[3]

-

Drying: Carefully dry the collected precipitate in an oven at a low temperature (around 100°C) to remove water. The dihydrate loses its water of crystallization at this temperature.[3]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Analysis of Barium and Chromate Content

The purity of a this compound sample can be assessed by determining the percentage of barium and chromium.

1. Gravimetric Determination of Barium:

This method involves converting the barium to insoluble barium sulfate, which is then weighed.

Materials:

-

This compound sample

-

Dilute hydrochloric acid (HCl)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Ashless filter paper

-

Muffle furnace

Methodology:

-

Accurately weigh a sample of this compound and dissolve it in dilute hydrochloric acid.

-

Heat the solution to near boiling and slowly add a slight excess of dilute sulfuric acid to precipitate barium sulfate (BaSO₄).

-

Digest the precipitate by keeping the solution hot for about an hour.

-

Filter the hot solution through ashless filter paper. Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (tested with silver nitrate).

-

Transfer the filter paper containing the precipitate to a crucible.

-

Carefully char the filter paper and then ignite it in a muffle furnace to a constant weight.

-

The final weight corresponds to pure BaSO₄, from which the percentage of barium in the original sample can be calculated.

2. Titrimetric Determination of Dichromate:

This redox titration uses a standard solution of ferrous ammonium sulfate to determine the amount of dichromate.

Materials:

-

This compound sample

-

Standardized ferrous ammonium sulfate solution ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Sulfuric acid (H₂SO₄)

-

Phosphoric acid (H₃PO₄)

-

Redox indicator (e.g., sodium diphenylamine sulfonate)

Methodology:

-

Accurately weigh a sample of this compound and dissolve it in a solution of sulfuric acid and distilled water.

-

Add phosphoric acid, which helps to sharpen the endpoint by complexing with the Fe³⁺ ions produced during the titration.

-

Add a few drops of the redox indicator.

-

Titrate the solution with the standardized ferrous ammonium sulfate solution. The endpoint is reached when the color of the solution changes sharply, indicating that all the dichromate (Cr₂O₇²⁻) has been reduced to Cr³⁺.

-

The concentration of dichromate in the original sample can be calculated from the volume of ferrous ammonium sulfate solution used.

References

- 1. This compound | 13477-01-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. barium.atomistry.com [barium.atomistry.com]

- 4. This compound | 13477-01-5 | Benchchem [benchchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Cas 13477-01-5,this compound | lookchem [lookchem.com]

- 7. Buy this compound | 10031-16-0 [smolecule.com]

- 8. This compound | BaCr2O7 | CID 11739663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and formula of Barium dichromate

An In-depth Technical Guide to the Molecular Structure and Formula of Barium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and synthesis of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical and physical data.

Molecular Structure and Formula

This compound is an inorganic compound with the chemical formula BaCr₂O₇ .[1][2][3] Its IUPAC name is barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium.[2] The molecule consists of a barium cation (Ba²⁺) and a dichromate anion (Cr₂O₇²⁻).

The dichromate anion's structure is characterized by two tetrahedral chromium(VI) oxide units, CrO₄, linked by a shared oxygen atom. This compound can also crystallize as a dihydrate, with the formula BaCr₂O₇·2H₂O. This hydrated form is reported to have a monoclinic crystal structure.

Quantitative Data

| Property | This compound (BaCr₂O₇) | Barium Chromate (BaCrO₄) |

| Molecular Formula | BaCr₂O₇ | BaCrO₄ |

| Molecular Weight | 353.31 g/mol [2] | 253.37 g/mol |

| Appearance | Brownish-red needles or crystalline masses[3] | Yellow solid |

| Density | Not available | 4.498 g/cm³ at 20 °C |

| Melting Point | Not available | Decomposes at 210–1,380 °C |

| Solubility in Water | Decomposed by water | 0.0002775 g/100 mL at 20 °C |

| Solubility in other solvents | Soluble in acids[3] | Soluble in strong acids |

| CAS Number | 13477-01-5[2][3] | 10294-40-3 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of barium compounds are presented below.

Synthesis of this compound from Barium Salt and Dichromate Salt

This common method relies on the precipitation reaction between a soluble barium salt and a soluble dichromate salt in an acidic medium.

Materials:

-

Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

-

Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)

-

Dilute Hydrochloric Acid (HCl) or Acetic Acid

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of the barium salt and the dichromate salt.

-

Acidify the barium salt solution by adding the dilute acid. This is crucial as the chromate-dichromate equilibrium favors the formation of dichromate ions (Cr₂O₇²⁻) in acidic conditions.

-

Slowly add the dichromate salt solution to the acidified barium salt solution while stirring continuously.

-

A brownish-red precipitate of this compound will form.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the collected this compound in an oven at a controlled temperature (around 100°C) to remove water. The dihydrate loses its water of crystallization at approximately this temperature.

Synthesis from Barium Chromate and Chromic Acid

This compound can also be synthesized by leveraging the acid-driven conversion of chromate to dichromate.

Materials:

-

Barium chromate (BaCrO₄)

-

Hot, concentrated chromic acid (H₂CrO₄)

-

Beakers

-

Heating apparatus

-

Stirring rod

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

Dissolve barium chromate in hot, concentrated chromic acid. The acidic environment converts the chromate ions to dichromate ions.

-

Once the barium chromate is fully dissolved, cool the solution slowly.

-

As the solution cools, the solubility of this compound decreases, leading to its precipitation out of the solution.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals to obtain pure this compound.

Gravimetric Estimation of Barium as Barium Chromate

This protocol details the gravimetric analysis of barium ions by precipitating them as barium chromate. The same principles apply to other gravimetric methods for barium.[4]

Principle: Barium ions (Ba²⁺) are precipitated from a solution as insoluble barium chromate (BaCrO₄) by adding potassium chromate (K₂Cr₂O₄) in an acetic acid medium. The precipitate is then filtered, washed, dried, and weighed. The mass of barium in the original sample can be calculated from the mass of the BaCrO₄ precipitate.[4]

Materials:

-

Barium chloride solution (unknown concentration)

-

Potassium chromate solution (4%)

-

Dilute acetic acid (2N)

-

Distilled water

-

Beakers (400 mL)

-

Pipette (20 mL)

-

Standard flask (100 mL)

-

Sintered glass crucible (G4)

-

Hot air oven

-

Desiccator

-

Analytical balance

Procedure:

-

Make up the provided barium chloride solution to 100 mL in a standard flask.

-

Pipette 20 mL of this solution into a 400 mL beaker.

-

Add 10 mL of 2N dilute acetic acid.

-

Dilute the solution to approximately 150 mL with distilled water and heat it to boiling.

-

To the hot solution, slowly add 15 mL of 4% potassium chromate solution with constant stirring.

-

Digest the resulting precipitate by keeping the solution hot for about 15 minutes, allowing the precipitate to settle. The supernatant liquid should be yellow.

-

Test for complete precipitation by adding a few drops of potassium chromate solution to the supernatant. No further precipitation should be observed.

-

Filter the precipitate through a pre-weighed sintered glass crucible (G4).

-

Wash the precipitate with hot water until it is free of chloride ions.

-

Dry the crucible with the precipitate in a hot air oven at 120°C for about 2 hours.

-

Cool the crucible in a desiccator and weigh it.

-

Repeat the process of drying and weighing until a constant weight is obtained.[4]

Visualizations

The following diagram illustrates the chemical pathway for the synthesis of this compound from barium chromate, emphasizing the crucial role of the acid-catalyzed chromate-dichromate equilibrium.

Caption: Synthesis of this compound via Chromate-Dichromate Equilibrium.

References

An In-depth Technical Guide to the Solubility of Barium Dichromate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium dichromate (BaCr₂O₇), with a particular focus on its interaction with water and its behavior in organic solvents. This document addresses the compound's reactivity, presents available data, and offers detailed experimental protocols for its analysis.

Core Concepts: Understanding the Reactivity of this compound

This compound is a brownish-red crystalline solid. A critical aspect of its chemistry is its reactivity with water. Unlike a simple dissolution process, this compound decomposes in aqueous solutions. This behavior is governed by the well-established chromate-dichromate equilibrium.

Interaction with Water: Decomposition and Equilibrium

When introduced to water, this compound does not simply dissolve to form hydrated Ba²⁺ and Cr₂O₇²⁻ ions in a stable solution. Instead, the dichromate ion (Cr₂O₇²⁻) participates in an equilibrium with the chromate ion (CrO₄²⁻) and hydrogen ions (H⁺). The equilibrium shifts depending on the pH of the solution.

In neutral or near-neutral aqueous environments, the equilibrium favors the formation of chromate ions. These chromate ions then react with the barium ions (Ba²⁺) present to form barium chromate (BaCrO₄), which is a sparingly soluble yellow solid.[1] Consequently, the addition of this compound to water results in its decomposition and the precipitation of barium chromate.[2][3][4]

The overall reaction can be conceptualized as:

BaCr₂O₇(s) + H₂O(l) ⇌ BaCrO₄(s) + H₂CrO₄(aq)

The chromic acid (H₂CrO₄) is in equilibrium with H⁺ and CrO₄²⁻ ions, further influencing the precipitation of barium chromate.

Solubility in Organic Solvents

There is a notable lack of quantitative data in the scientific literature regarding the solubility of this compound in common organic solvents. However, its use as an oxidizing agent in non-aqueous media, such as acetonitrile, suggests that it is at least partially soluble and more stable in such solvents compared to water.[5] In these reactions, this compound is used to oxidize organic substrates like thiols to disulfides, indicating its persistence in the dichromate form in these non-aqueous environments.[5]

Data Presentation: Summarized Solubility Data

Due to the decomposition of this compound in water, a standard aqueous solubility value is not applicable. The table below summarizes the available qualitative information for this compound and includes quantitative data for the related compound, barium chromate, for comparative purposes.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Ambient | Decomposes | Qualitative |

| Acetonitrile | Ambient | Soluble (extent not specified) | Qualitative | |

| Acetone | N/A | No Data Available | N/A | |

| Ethanol | N/A | No Data Available | N/A | |

| Methanol | N/A | No Data Available | N/A | |

| Barium Chromate | Water | 20 | 0.0002775 g / 100 mL | Quantitative |

| Acetone | 20 | 0.0002775 g / 100 g | Quantitative | |

| Organic Solvents | Ambient | Insoluble | Qualitative[3] |

Experimental Protocols

The following sections provide detailed methodologies for investigating the behavior of this compound in water and for determining its solubility in an organic solvent.

Protocol for Analysis of this compound's Interaction with Water

This protocol is designed to qualitatively observe and quantitatively analyze the decomposition of this compound in water.

3.1.1. Materials and Equipment

-

This compound (BaCr₂O₇)

-

Deionized water

-

Analytical balance

-

Beakers and magnetic stir plate with stir bars

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

-

Spectrophotometer (optional, for analyzing filtrate)

-

pH meter

3.1.2. Procedure

-

Preparation: Accurately weigh approximately 1.0 g of this compound and record the mass.

-

Interaction: Add the weighed this compound to 100 mL of deionized water in a beaker at a controlled temperature (e.g., 25°C).

-

Observation and Stirring: Place the beaker on a magnetic stir plate and stir the suspension for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium. Observe any color changes in the solid and the solution.

-

pH Measurement: Measure the pH of the suspension.

-

Separation: Separate the solid precipitate from the solution by vacuum filtration.

-

Analysis of the Solid:

-

Wash the collected solid with small portions of deionized water and then with a small amount of acetone to aid in drying.

-

Dry the solid in a drying oven at a suitable temperature (e.g., 100-110°C) until a constant mass is achieved.

-

Weigh the dried precipitate. The mass of the precipitate can be compared to the initial mass of this compound to quantify the extent of conversion to barium chromate.

-

-

Analysis of the Filtrate (Optional):

-

The concentration of any soluble chromium species in the filtrate can be determined using spectrophotometry by measuring the absorbance at the characteristic wavelength for dichromate or chromate ions.

-

Protocol for Determination of this compound Solubility in Acetonitrile

This protocol outlines a method for determining the solubility of this compound in an organic solvent where it is expected to be more stable.

3.2.1. Materials and Equipment

-

This compound (BaCr₂O₇)

-

Anhydrous acetonitrile

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

3.2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of acetonitrile in a sealed container.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a pipette.

-

Dilute the aliquot with a known volume of fresh acetonitrile to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dichromate ion in acetonitrile.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound in acetonitrile of known concentrations.

-

Measure the absorbance of each standard solution to construct a calibration curve of absorbance versus concentration.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in acetonitrile at the specified temperature.

-

Conclusion

The behavior of this compound in aqueous and organic media is of significant interest to researchers. In water, it undergoes decomposition to the less soluble barium chromate, a process governed by the chromate-dichromate equilibrium. Quantitative aqueous solubility data is therefore not applicable. In contrast, while quantitative data is scarce, its use in organic synthesis suggests some degree of solubility and stability in non-aqueous solvents like acetonitrile. The provided experimental protocols offer a framework for the detailed investigation of these properties, which is essential for its application in research and development.

References

Thermal Decomposition of Barium Dichromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Barium Dichromate

This compound is an inorganic compound with the chemical formula BaCr₂O₇. It can be synthesized by the reaction of a soluble barium salt with a dichromate salt in an acidic aqueous solution. This compound can also exist in a hydrated form, this compound dihydrate (BaCr₂O₇·2H₂O). The thermal stability of dichromate salts can vary significantly depending on the cation. While the thermal decomposition of compounds like ammonium dichromate is well-studied, specific data for this compound is sparse.

Predicted Thermal Decomposition Pathway

Based on the established thermal behavior of other metal dichromates, the thermal decomposition of this compound is anticipated to proceed via a redox reaction. In this process, the chromium(VI) in the dichromate anion is reduced, and oxygen gas is evolved. The expected solid-state products are Barium chromate (BaCrO₄) and Chromium(III) oxide (Cr₂O₃).

The proposed overall decomposition reaction is:

2BaCr₂O₇(s) → 2BaCrO₄(s) + Cr₂O₃(s) + ³/₂O₂(g)

The decomposition is likely to be a multi-step process, with the initial decomposition temperature being a key parameter for its thermal stability.

Caption: Predicted thermal decomposition pathway of this compound.

Thermal Stability of Barium Chromate (Decomposition Product)

The primary solid product of this compound decomposition is Barium chromate (BaCrO₄), a yellow, crystalline solid. In contrast to the parent dichromate, the thermal stability of Barium chromate is well-documented and is significantly higher.

| Parameter | Value | Atmosphere | Reference |

| Decomposition Onset | ~800 - 900 °C | Not specified | [1] |

| Melting Point / Decomposition | 1400 °C | Not specified | [2] |

| Stability up to | 1400 °C | Air | [1] |

In a vacuum, the decomposition of Barium chromate is more complex, proceeding in a two-stage reaction to form Barium chromite (BaCr₂O₄) and a mixed-valence barium chromium oxide[1].

Experimental Protocol for Determining Thermal Decomposition Temperature

To ascertain the precise thermal decomposition temperature and profile of this compound, a standard methodology involving Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) should be employed.

Principle

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates a decomposition or dehydration event.

-

Differential Thermal Analysis (DTA): This method measures the temperature difference between a sample and an inert reference material as a function of temperature. It detects exothermic and endothermic events, such as phase transitions and decomposition reactions.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow to or from a sample compared to a reference as a function of temperature or time. It provides quantitative information about the enthalpy of transitions.

Instrumentation and General Procedure

A simultaneous TGA/DTA or TGA/DSC instrument is ideal for this analysis.

Experimental Workflow:

Caption: Experimental workflow for TGA/DTA analysis.

Key Parameters to Control and Report

-

Sample Mass: Typically 5-10 mg.

-

Heating Rate: A common rate is 10 °C/min. Different heating rates can be used to study the kinetics of decomposition.

-

Atmosphere: An inert atmosphere (e.g., nitrogen, argon) is crucial to study the intrinsic thermal decomposition without oxidation from the air. An oxidizing atmosphere (air or oxygen) can also be used for comparison.

-

Flow Rate of Purge Gas: A consistent flow rate (e.g., 50 mL/min) should be maintained.

-

Crucible Material: Alumina or platinum crucibles are commonly used.

-

Temperature Range: A wide range, for instance, from room temperature to 1200 °C, would likely encompass the decomposition of this compound and potentially the initial decomposition of the resulting Barium chromate.

Conclusion

While the precise thermal decomposition temperature of this compound remains to be definitively established through experimental data in readily accessible literature, a scientifically sound prediction of its decomposition pathway can be made. The decomposition is expected to yield the highly stable Barium chromate, along with Chromium(III) oxide and oxygen. For researchers requiring this specific data point, the application of standard thermal analysis techniques such as TGA and DTA is necessary. The experimental protocols outlined in this guide provide a robust framework for such an investigation. A thorough thermal characterization will be invaluable for the safe handling, storage, and application of this compound in various scientific and industrial fields.

References

Unveiling the Crystalline Architecture of Barium Dichromate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and unit cell parameters of barium dichromate (BaCr₂O₇) for researchers, scientists, and professionals in drug development. This document summarizes the available crystallographic data, outlines the experimental methodologies for crystal structure determination, and presents this information in a clear, accessible format.

Introduction to this compound Crystallography

This compound is an inorganic compound that can exist in multiple crystalline forms, including two anhydrous polymorphs (α and β) and a hydrated form. The arrangement of barium (Ba²⁺) and dichromate (Cr₂O₇²⁻) ions in the crystal lattice dictates its physical and chemical properties. Understanding these crystal structures is fundamental for its application in various scientific fields. The primary technique for elucidating these structures is X-ray diffraction.

Crystal Structure and Unit Cell Parameters

The crystallographic data for the anhydrous and hydrated forms of this compound are summarized below. The data for the α and β forms are derived from published crystallographic studies, while the information for the dihydrate form is based on preliminary findings indicating its crystal system.

Anhydrous this compound (BaCr₂O₇)

This compound exists in two anhydrous polymorphic forms, a monoclinic α-phase and a tetragonal β-phase.

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-BaCr₂O₇ | Monoclinic | C2/c | 16.29(5) | 16.63(5) | 9.456(1) | 90 | 92.52(5) | 90 | 16 |

| β-BaCr₂O₇ | Tetragonal | P4₂/nmc | 11.72(5) | 11.72(5) | 9.440(3) | 90 | 90 | 90 | 8 |

Table 1: Unit Cell Parameters for Anhydrous this compound Polymorphs.

The β-form of this compound is isostructural with strontium dichromate (SrCr₂O₇) and lead dichromate (PbCr₂O₇).

This compound Dihydrate (BaCr₂O₇·2H₂O)

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| BaCr₂O₇·2H₂O | Monoclinic | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: Crystallographic Data for this compound Dihydrate.

Experimental Protocols

The determination of the crystal structure of this compound relies on established experimental techniques, primarily single-crystal X-ray diffraction. While a detailed experimental protocol from a primary research article on this compound was not available, a general methodology can be outlined.

Crystal Synthesis and Preparation

The synthesis of this compound crystals is a prerequisite for crystallographic analysis. A common method involves the reaction of a soluble barium salt with a dichromate salt under controlled conditions.

Caption: Workflow for the synthesis of this compound crystals.

Single-Crystal X-ray Diffraction

The following outlines a general procedure for determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are recorded by a detector. Key parameters for data collection include:

-

X-ray Source: e.g., Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations.

-

Detector: A CCD or CMOS detector is used to collect the diffraction pattern.

-

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to best fit the experimental data.

Caption: Generalized workflow for single-crystal X-ray diffraction.

Safety and Handling

This compound, like other hexavalent chromium compounds, is hazardous and should be handled with appropriate safety precautions. It is an oxidizing agent and is toxic. Researchers should consult the Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides the available crystallographic data for the α and β polymorphs of anhydrous this compound. While the dihydrate is known to be monoclinic, its specific unit cell parameters are yet to be fully reported in the literature. The experimental protocols outlined provide a general framework for the synthesis and structural determination of these compounds. Further research is needed to fully characterize the dihydrate form and to provide more detailed experimental insights into the crystallography of this compound.

References

Hazards and safety precautions for handling Barium dichromate

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Barium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hazards associated with this compound (BaCr₂O₇) and outlines essential safety precautions and handling procedures. Due to its classification as a hexavalent chromium compound, this compound presents significant health risks, including carcinogenicity and acute toxicity. Strict adherence to the safety protocols outlined herein is critical to mitigate risk in a research and development setting.

Hazard Identification and Classification

This compound is a potent oxidizing agent and is highly toxic. Its primary hazards stem from the combined toxicity of the barium ion and the carcinogenicity of the hexavalent chromium ion.

GHS Hazard Statements:

-

H272: May intensify fire; oxidizer.

Key Hazards:

-

Carcinogenicity: Hexavalent chromium compounds are recognized human respiratory carcinogens.[3] Inhalation is a primary route of concern for long-term exposure.

-

Acute Toxicity: The compound is harmful if ingested or inhaled, with potential effects including irritation to the lungs and mucous membranes, vomiting, abdominal pain, and, in large doses, cardiac and respiratory failure.[4]

-

Oxidizing Properties: As a strong oxidizer, it can intensify fires and may ignite combustible materials like wood, paper, and oil upon contact.[1][5]

-

Organ Damage: Repeated or prolonged exposure may lead to damage to the liver and kidneys.[4]

-

Dermal and Respiratory Sensitization: Can cause severe skin and eye irritation. Prolonged contact may lead to skin ulceration, and repeated inhalation can cause nasal septum perforation and asthma-like allergies.[4]

-

Genotoxicity: The hexavalent chromium component is genotoxic, meaning it can damage DNA and chromosomes.[3]

Physical, Chemical, and Toxicological Properties

Quantitative data for this compound and the closely related Barium chromate are summarized below for reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | BaCr₂O₇ | [6] |

| Molecular Weight | 353.32 g/mol | [7] |

| Appearance | Brownish-red needles or crystalline masses | [7][8] |

| Solubility | Soluble in acids; decomposed by water | [7][8] |

| Density | 4.5 g/cm³ (for Barium chromate) | [9] |

| Decomposition Temp. | ~210 °C (for Barium chromate) | [9] |

Table 2: Toxicological Data

| Parameter | Value | Species | Notes | Source |

| Acute Toxicity | ||||

| LD₅₀ (Oral) | 3000 mg/kg | Rat | Data for Barium chromate | [4][9] |

| Occupational Exposure Limits (as Cr(VI)) | ||||

| OSHA TWA | 0.1 mg/m³ | N/A | [4] | |

| ACGIH TWA | 0.05 mg/m³ | N/A | [4] | |

| NIOSH Ceiling | 0.001 mg/m³ | N/A | [4] |

Mechanism of Toxicity: Hexavalent Chromium Genotoxicity

The carcinogenicity of this compound is primarily driven by the genotoxic effects of the hexavalent chromium [Cr(VI)] ion. Understanding this pathway is crucial for appreciating the compound's risk profile.

-

Cellular Uptake: Cr(VI) readily enters cells through nonspecific anion transport channels.[3]

-

Intracellular Reduction: Inside the cell, Cr(VI) is metabolically reduced by agents like ascorbate and glutathione to reactive intermediates such as Cr(V) and Cr(IV), and ultimately to the more stable trivalent state, Cr(III).[3]

-

DNA Damage: The reactive intermediates and Cr(III) are capable of binding to DNA and other macromolecules. This interaction leads to the formation of DNA adducts, DNA-protein crosslinks, strand breaks, and oxidative damage.[3][10]

-

Genomic Instability: This DNA damage can disrupt DNA replication and transcription, leading to mutations, chromosomal aberrations, and genomic instability.[3]

-

Carcinogenesis: If the cellular DNA repair mechanisms are overwhelmed or fail, these genetic alterations can lead to the activation of oncogenes or inactivation of tumor suppressor genes, initiating the process of carcinogenesis.[11]

Visualization of Cr(VI) Genotoxicity Pathway

Caption: Workflow of hexavalent chromium (Cr(VI)) induced genotoxicity.

Safety Precautions and Handling Procedures

A multi-layered approach involving engineering controls, personal protective equipment, and strict work practices is mandatory.

Engineering Controls

-

Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]

-

Isolation: Designate specific areas for the storage and handling of carcinogens.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4]

-

Eye Protection: Chemical safety goggles or a face shield are required.[1]

-

Skin and Body Protection: A lab coat is mandatory. For procedures with a high risk of dust generation, disposable coveralls should be considered.[1]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter must be used.[4]

Safe Handling and Storage

-

Handling: Avoid creating dust. Use wet methods for cleaning spills where appropriate. Do not eat, drink, or smoke in areas where this compound is handled.[1][9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.[2] Store locked up and away from combustible materials and reducing agents.[2][9]

Emergency Procedures

-

Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place into a sealed container for disposal.[9]

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use a heavy water stream. As an oxidizer, this compound may intensify the fire.[2]

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

-

Experimental Protocols for Hazard Assessment

Assessing the biological impact of this compound requires standardized toxicological assays. Below are representative protocols for cytotoxicity and genotoxicity testing.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple formazan product.[12][13]

Objective: To determine the concentration of this compound that reduces the viability of a cell culture population by 50% (IC₅₀).

Methodology:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., human lung fibroblasts) in a 96-well plate at a predetermined density and allow cells to attach overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations.

-

Exposure: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of this compound. Include untreated and solvent-only controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[14][15]

Objective: To determine if this compound is clastogenic (causes breaks or rearrangements in chromosomes).

Methodology:

-

Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) and initiate cultures.[16]

-

Exposure: Treat the cell cultures with at least three different concentrations of this compound, along with negative (solvent) and positive controls. The experiment is typically run with and without an external metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[16][17]

-

Incubation:

-

Metaphase Arrest: At a predetermined time after exposure, add a metaphase-arresting substance (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of cell division.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides and stain them (e.g., with Giemsa).

-

Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, deletions, and exchanges).[15]

-

Data Analysis: Statistically analyze the frequency of aberrant cells and the number of aberrations per cell. A dose-dependent, statistically significant increase in aberrations indicates a positive (clastogenic) result.[14]

Conclusion

This compound is a hazardous substance that requires stringent safety controls in a laboratory setting. Its potent oxidizing nature, acute toxicity, and, most critically, its classification as a human carcinogen necessitate a thorough understanding of its risk profile. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to strict handling protocols, researchers can minimize exposure and ensure a safe working environment. The provided experimental outlines serve as a foundation for the toxicological assessment of this and other hazardous compounds.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. uicinc.com [uicinc.com]

- 3. Chromium genotoxicity: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. fishersci.com [fishersci.com]

- 6. This compound | BaCr2O7 | CID 11739663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | 13477-01-5 [chemicalbook.com]

- 9. eastharbourgroup.com [eastharbourgroup.com]

- 10. MOLECULAR MECHANISMS OF CHROMIUM-INDUCED CARCINOGENESIS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 16. criver.com [criver.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Barium dichromate dihydrate vs anhydrous form properties

An In-depth Technical Guide to the Properties of Barium Dichromate: Dihydrate vs. Anhydrous Forms

Introduction

This compound, an inorganic compound composed of barium cations (Ba²⁺) and dichromate anions (Cr₂O₇²⁻), exists in two primary forms: the anhydrous salt (BaCr₂O₇) and its dihydrate (BaCr₂O₇·2H₂O). The presence of water of crystallization in the dihydrate form imparts distinct physical and chemical properties compared to its anhydrous counterpart. A thorough understanding of these differences is critical for researchers, scientists, and drug development professionals who may utilize this compound in synthesis, as an oxidizing agent, or in materials science. This technical guide provides a comparative analysis of the two forms, detailing their properties, synthesis, and characterization methodologies.

Core Physicochemical Properties

The fundamental properties of this compound are significantly influenced by the presence of water of hydration. The dihydrate form incorporates two water molecules into its crystal lattice, which affects its molecular weight, crystal structure, and thermal stability.[1] The anhydrous form, lacking these water molecules, possesses a higher density and a different thermal decomposition profile. A summary of their key quantitative properties is presented below for direct comparison.

| Property | This compound Dihydrate | Anhydrous this compound |

| Molecular Formula | BaCr₂O₇·2H₂O[2] | BaCr₂O₇[3] |

| Molecular Weight | 389.35 g/mol [4] | 353.31 g/mol [1][3] |

| Appearance | Brownish-red needles or crystalline masses[5][6][7] | Brownish-red needles or crystalline masses[5][6][7] |

| Crystal Structure | Monoclinic[1] | Not specified in search results |

| Solubility | Decomposed by water, Soluble in acids[2][5][6][7] | Decomposed by water, Soluble in acids[5][6][7] |

Synthesis and Interconversion

The synthesis of this compound relies on the chemical equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in an aqueous solution, which is highly dependent on pH.[1] In acidic conditions, the equilibrium shifts to favor the formation of the orange-red dichromate ion, leading to the precipitation of this compound.[1]

Experimental Protocol: Synthesis of this compound Dihydrate

This protocol describes a common solution-based method for synthesizing BaCr₂O₇·2H₂O.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂).

-

Prepare an aqueous solution of potassium dichromate (K₂Cr₂O₇).

-

-

Precipitation:

-

Acidify the barium salt solution by slowly adding a mineral acid (e.g., HCl) until the desired pH is reached. This is critical to ensure the dichromate ion is the predominant species.[1]

-

Slowly add the potassium dichromate solution to the acidified barium salt solution with constant stirring.

-

A brownish-red precipitate of this compound dihydrate will form. The reaction is: 2BaCl₂ + Na₂Cr₂O₇ + H₂O → 2BaCrO₄↓ + 2NaCl + 2HCl[8]. Note: While this source reaction produces barium chromate, the principle of reacting a barium salt with a dichromate solution under controlled pH is the basis for this compound synthesis.

-

-

Isolation and Purification:

-

Allow the precipitate to settle completely.

-

Separate the solid product by filtration.

-

Wash the precipitate several times with deionized water to remove soluble impurities, followed by a final wash with ethanol to facilitate drying.

-

-

Drying:

Caption: Workflow for the synthesis of this compound dihydrate.

Experimental Protocol: Dehydration for Anhydrous Form

The conversion of the dihydrate to the anhydrous form is achieved through controlled heating.

-

Sample Preparation:

-

Accurately weigh a sample of pure this compound dihydrate in a pre-weighed crucible.

-

-

Thermal Dehydration:

-

Place the crucible in a temperature-controlled oven or furnace.

-

Heat the sample to a temperature sufficient to drive off the water of crystallization (typically above 100-120°C).[1] The exact temperature should be determined by thermogravimetric analysis (TGA) to avoid decomposition of the dichromate ion.

-

-

Gravimetric Analysis:

-

After heating, cool the crucible in a desiccator to prevent rehydration from atmospheric moisture.

-

Weigh the crucible containing the anhydrous sample.

-

The mass of water lost can be calculated by the difference in weight. This allows for the experimental verification of the two water molecules per formula unit of the dihydrate.[1]

-

-

Storage:

-

Store the resulting anhydrous this compound in a desiccator to maintain its hydration state.

-

Caption: Reversible conversion between dihydrate and anhydrous forms.

Chemical Reactivity and Stability

The presence of water molecules in the dihydrate's crystal lattice can influence its thermal stability. While both forms are potent oxidizing agents, the dihydrate will first lose its water upon heating before the thermal decomposition of the dichromate anion occurs.[9]

Both forms are noted to be decomposed by water, which is characteristic of many dichromate salts, and are soluble in acidic solutions.[5][6][7] This solubility is due to the reaction with H⁺ ions, which further shifts the chromate-dichromate equilibrium.

Caption: pH dependence of the chromate-dichromate equilibrium.

Spectroscopic and Thermal Characterization

Differentiating between the dihydrate and anhydrous forms is readily achieved using spectroscopic and thermal analysis techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the presence of water of crystallization.[10]

-

This compound Dihydrate (Expected): The IR spectrum would exhibit characteristic broad absorption bands corresponding to the O-H stretching vibrations of the water molecules, typically in the region of 3000-3600 cm⁻¹. Additionally, a peak for the H-O-H bending vibration would be expected around 1600-1650 cm⁻¹.

-

Anhydrous this compound (Expected): The spectrum for the anhydrous form would be devoid of the O-H and H-O-H bands seen in the dihydrate. The primary absorptions would correspond to the Cr-O and Cr-O-Cr vibrations of the dichromate anion.

Experimental Protocol: FTIR Spectroscopy for Differentiation

-

Sample Preparation:

-

Prepare a solid sample pellet by mixing a small amount of the this compound sample (either form) with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.[10]

-

-

Analysis:

-

Analyze the resulting spectrum for the presence or absence of the characteristic broad O-H stretching band (3000-3600 cm⁻¹) and H-O-H bending band (1600-1650 cm⁻¹) to confirm the hydration state.

-

Caption: Experimental workflow for identifying the hydration state.

Conclusion

The primary distinction between this compound dihydrate and its anhydrous form lies in the two molecules of water integrated into the dihydrate's crystal structure. This difference fundamentally alters its molecular weight, crystal lattice, and thermal properties. While both are brownish-red, acidic-soluble oxidizing agents, the dihydrate can be converted to the anhydrous form through controlled heating. Researchers must employ characterization techniques such as FTIR spectroscopy and thermogravimetric analysis to confirm the hydration state of their material, as this is crucial for accurate stoichiometric calculations and ensuring predictable reactivity in experimental protocols.

References

- 1. This compound | 13477-01-5 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | BaCr2O7 | CID 11739663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound dihydrate | BaCr2H4O9 | CID 61445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13477-01-5 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Cas 13477-01-5,this compound | lookchem [lookchem.com]

- 8. guidechem.com [guidechem.com]

- 9. Customer Support | Get Help & Assistance - Trackon [trackon.in]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

A Technical Guide to the Oxidation State of Chromium in Barium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the oxidation state of chromium in barium dichromate (BaCr₂O₇), a compound notable for its strong oxidizing properties. Understanding the electronic state of chromium is fundamental to harnessing its reactivity, assessing its toxicological profile, and developing its applications in chemical synthesis and materials science. This guide covers the theoretical determination of the chromium oxidation state and outlines key experimental protocols for its empirical verification.

Theoretical Determination of Oxidation State

The oxidation state of an atom in a compound represents its degree of electron loss. It is a critical parameter for predicting chemical behavior. For this compound, the oxidation state of chromium can be determined by applying the principle of charge neutrality.

1.1 Principle of Charge Neutrality

In any neutral chemical compound, the sum of the oxidation states of all constituent atoms must equal zero. This compound (BaCr₂O₇) is a stable, neutral ionic compound formed from a barium cation (Ba²⁺) and a dichromate anion (Cr₂O₇²⁻).[1]

1.2 Rules for Assignment

The calculation relies on established rules for the oxidation states of specific elements:

-

Group 2 Metals (Alkaline Earth Metals): Barium (Ba) is in Group 2 of the periodic table and almost invariably exhibits a +2 oxidation state in its compounds.[2]

-

Oxygen: In the vast majority of its compounds, including dichromates, oxygen is assigned an oxidation state of -2.[2]

1.3 Calculation

Given the chemical formula BaCr₂O₇, an equation can be formulated to solve for the unknown oxidation state of chromium (Cr), denoted as x:

(Oxidation State of Ba) + 2 × (Oxidation State of Cr) + 7 × (Oxidation State of O) = 0

Substituting the known values:

(+2) + 2(x) + 7(-2) = 0

Solving the equation:

2 + 2x - 14 = 0 2x - 12 = 0 2x = 12 x = +6

Thus, the oxidation state of each chromium atom in this compound is +6 . This high oxidation state, often referred to as hexavalent chromium or Cr(VI), is responsible for the compound's powerful oxidizing capabilities.[3][4]

1.4 Data Presentation

The oxidation states of the elements in this compound are summarized below.

| Element | Symbol | Quantity in Formula | Oxidation State | Total Charge Contribution |

| Barium | Ba | 1 | +2 | +2 |

| Chromium | Cr | 2 | +6 | +12 |

| Oxygen | O | 7 | -2 | -14 |

| Total | BaCr₂O₇ | 0 |

Visualization of Logical Workflow

The following diagram illustrates the logical process for determining the oxidation state of chromium based on the principle of charge neutrality.

Caption: Logical workflow for determining the oxidation state of Cr.

Experimental Protocols for Verification

While the oxidation state can be determined theoretically, experimental verification is crucial for confirming the chemical state, especially in complex materials or reaction products. The following are standard methodologies for such a determination.

3.1 Method 1: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. The binding energy of core electrons is sensitive to the oxidation state of the atom.[5]

Experimental Protocol:

-

Sample Preparation: A small amount of finely ground this compound powder is mounted onto a sample holder using conductive carbon tape. The sample must be handled with care due to the toxicity of Cr(VI) compounds.

-

Instrument Setup: The analysis is performed in an XPS system, such as a Kratos Axis Ultra spectrometer, under ultra-high vacuum conditions (<10⁻⁸ torr) to prevent surface contamination. A monochromatic Al Kα X-ray source (1486.6 eV) is used for irradiation.[6]

-

Charge Neutralization: A low-energy electron flood gun is utilized to prevent surface charging of the insulating powder sample.[6]

-

Data Acquisition:

-

A survey scan (0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

-

High-resolution scans are then performed over the Cr 2p, Ba 3d, and O 1s regions. For the Cr 2p region, a pass energy of 20 eV is typically used to achieve high spectral resolution.[7]

-

-

Data Analysis:

-

The spectra are charge-referenced by setting the adventitious carbon C 1s peak to 284.8 eV.

-

The high-resolution Cr 2p spectrum is analyzed. The binding energy of the Cr 2p₃/₂ peak for Cr(VI) is expected to be approximately 579.5 - 580.0 eV.[7][8] This is distinctly higher than the binding energy for Cr(III) species (approx. 576-577 eV).

-

The presence of a single, well-defined peak at the characteristic energy for Cr(VI) would confirm the +6 oxidation state.

-

3.2 Method 2: Redox Titration

This classical chemical method quantifies the amount of an oxidizing agent (dichromate) by reacting it with a known excess of a standard reducing agent, followed by back-titration.

Experimental Protocol:

-

Preparation of Solutions:

-

Analyte: Accurately weigh a sample of this compound and dissolve it in deionized water, followed by acidification with dilute sulfuric acid (e.g., 1 M H₂SO₄).

-

Titrant: Prepare a standardized solution of a reducing agent, such as 0.1 N ferrous ammonium sulfate (Mohr's salt, Fe(NH₄)₂(SO₄)₂·6H₂O).[9]

-

Indicator: Prepare a redox indicator solution, such as N-phenylanthranilic acid or diphenylamine sulfonate.[10][11]

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 25.00 mL) of the acidified this compound solution into a clean Erlenmeyer flask.

-

Add 2-3 drops of the redox indicator. The initial solution color will be yellow-orange due to the dichromate ion.

-

Titrate the solution with the standardized ferrous ammonium sulfate solution from a burette. The Fe²⁺ ions will reduce the Cr₂O₇²⁻ ions to Cr³⁺.[10]

-

The reaction is: 6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O

-

-

Endpoint Determination:

-

As the titration proceeds, the solution color will change from yellow-orange to a murky green due to the formation of Cr³⁺ ions.

-

The endpoint is reached when a slight excess of Fe²⁺ has been added, causing the indicator to change color sharply. For N-phenylanthranilic acid, the change is from the green of Cr³⁺ to a distinct violet-purple.[10]

-

-

Calculation:

-

Use the volume and concentration of the ferrous ammonium sulfate titrant to calculate the moles of dichromate in the original sample.

-

This quantitative determination confirms the presence and amount of Cr(VI), thereby validating its +6 oxidation state in the parent compound.

-

Conclusion

Through theoretical calculation based on the principle of charge neutrality, the oxidation state of chromium in this compound is unequivocally determined to be +6 . This high oxidation state is the defining chemical feature of the compound, conferring its strong oxidizing properties. The assignment is further verifiable through advanced spectroscopic techniques like XPS, which can directly probe the electronic environment of the chromium atoms, and classical methods such as redox titration, which quantify the oxidizing capacity of the Cr(VI) species. This fundamental understanding is essential for professionals engaged in research and development involving chromium-based reagents.

References

- 1. brainly.com [brainly.com]

- 2. youtube.com [youtube.com]

- 3. Oxidation states of chromium | MEL Chemistry [melscience.com]

- 4. Chromium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ssw-staging.sci.uwo.ca [ssw-staging.sci.uwo.ca]

- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Chromium [xpsfitting.com]

- 8. TESCAN ANALYTICS - THEMATICS [tescan-analytics.com]

- 9. nemi.gov [nemi.gov]

- 10. satyensaha.com [satyensaha.com]

- 11. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]

A Technical Guide to the Historical Preparation of Barium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the historical methods for the preparation of barium dichromate (BaCr₂O₇). Drawing from historical chemical literature, this guide outlines the key experimental protocols and the underlying chemical principles for the synthesis of this inorganic compound. The information is presented to be of practical value to researchers and professionals in the chemical sciences.

Introduction

This compound is a red, crystalline solid that has been of interest in various chemical applications. Its historical preparation is closely tied to the chemistry of chromates and the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in aqueous solutions. The synthesis of this compound was not as straightforward as that of the more common barium chromate, as the former is more soluble and requires acidic conditions for its formation. The historical methods primarily relied on the conversion of barium chromate into this compound.

Quantitative Data

Historical chemical literature often lacks the detailed quantitative data, such as percentage yields and purity analysis, that is standard in modern chemical research. The following table summarizes the available quantitative information for the compounds involved in the historical synthesis of this compound.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Historical Yield | Historical Purity |

| Barium Chloride | BaCl₂ | 208.23 | Not Applicable | Not Specified |

| Sodium Chromate | Na₂CrO₄ | 161.97 | Not Applicable | Not Specified |

| Barium Chromate | BaCrO₄ | 253.37 | Not Specified | Not Specified |

| Chromic Acid | H₂CrO₄ | 118.01 | Not Applicable | Not Specified |

| Chromium Trioxide | CrO₃ | 99.99 | Not Applicable | Not Specified |

| This compound | BaCr₂O₇ | 353.31 | Not Specified | Not Specified |

| This compound Dihydrate | BaCr₂O₇·2H₂O | 389.34 | Not Specified | Not Specified |

Experimental Protocols

The historical preparation of this compound is best understood as a two-stage process. First, the less soluble barium chromate is synthesized. This is then used as a precursor to produce this compound.

Stage 1: Preparation of Barium Chromate (Precursor)

This method is adapted from historical descriptions of the interaction between a soluble barium salt and a soluble chromate.[1]

Objective: To synthesize barium chromate as a precursor for this compound.

Materials:

-

Barium chloride (BaCl₂)

-

Sodium chromate (Na₂CrO₄)

-

Distilled water

Procedure:

-

Prepare separate aqueous solutions of barium chloride and sodium chromate.

-

Add the sodium chromate solution to the barium chloride solution.

-

A heavy, yellow, crystalline powder of barium chromate will precipitate immediately.

-

The precipitate is to be washed thoroughly with distilled water to remove soluble impurities.

-

The washed precipitate is then filtered and dried.

Stage 2, Method A: Preparation of this compound Dihydrate (BaCr₂O₇·2H₂O)

This method relies on the acidic conversion of barium chromate to this compound.

Objective: To synthesize the dihydrate form of this compound.

Materials:

-

Barium chromate (BaCrO₄), prepared as in Stage 1.

-

Chromic acid (H₂CrO₄) solution.

Procedure:

-

Dissolve the prepared barium chromate in a solution of chromic acid.

-

Concentrate the resulting solution.

-

Upon concentration, yellowish-brown rhombic crystals of this compound dihydrate will form.

-

The crystals are to be collected and dried. Heating to 120°C is reported to yield the anhydrous form.

Stage 2, Method B: Preparation of Anhydrous this compound (BaCr₂O₇)

This method describes a solid-state reaction to form anhydrous this compound.